molecular formula C13H16 B14746204 1H-Indene, 1,1,2,3-tetramethyl- CAS No. 4705-87-7

1H-Indene, 1,1,2,3-tetramethyl-

Cat. No.: B14746204
CAS No.: 4705-87-7
M. Wt: 172.27 g/mol
InChI Key: MFCOLCVAKOVUEB-UHFFFAOYSA-N
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Description

1H-Indene, 1,1,2,3-tetramethyl- is an organic compound belonging to the indene family It is characterized by a fused ring structure consisting of a benzene ring fused to a cyclopentene ring, with four methyl groups attached at the 1, 1, 2, and 3 positions

Preparation Methods

The synthesis of 1H-Indene, 1,1,2,3-tetramethyl- can be achieved through several synthetic routes. One common method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by a ruthenium complex, such as TpRuPPh3(CH3CN)2PF6, in hot toluene. The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .

Industrial production methods for this compound may involve the use of similar catalytic processes, optimized for large-scale synthesis. The choice of catalysts, solvents, and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

1H-Indene, 1,1,2,3-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1,1,2,3-tetramethyl-1H-indene-1,2-dione.

Scientific Research Applications

1H-Indene, 1,1,2,3-tetramethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1H-Indene, 1,1,2,3-tetramethyl- involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, the compound may act as a ligand, coordinating with metal centers to facilitate bond formation and cleavage. The specific pathways and targets depend on the context of its use, such as in catalysis or biological systems.

Comparison with Similar Compounds

1H-Indene, 1,1,2,3-tetramethyl- can be compared with other similar compounds, such as:

    1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-: This compound has a similar structure but differs in the position of the methyl groups.

    1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Another similar compound with different methyl group positions.

    1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-: This compound also shares a similar structure but with variations in the methyl group positions.

The uniqueness of 1H-Indene, 1,1,2,3-tetramethyl- lies in its specific methyl group arrangement, which can influence its reactivity and applications in various fields.

Properties

CAS No.

4705-87-7

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

1,1,2,3-tetramethylindene

InChI

InChI=1S/C13H16/c1-9-10(2)13(3,4)12-8-6-5-7-11(9)12/h5-8H,1-4H3

InChI Key

MFCOLCVAKOVUEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=CC=CC=C12)(C)C)C

Origin of Product

United States

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